
1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-O-Benzylidene-D-Threose is a chemical compound used primarily as a reagent in the synthesis of glycosphingolipids. It is a derivative of D-threose, a four-carbon sugar, and features a benzylidene protective group at the 2,4 positions. This compound is significant in various biochemical and synthetic applications due to its unique structure and reactivity .
Vorbereitungsmethoden
2,4-O-Benzylidene-D-Threose can be synthesized through several methods. One common synthetic route involves the Wittig reaction of 2,4-dibromobenzaldehyde with potassium azide and phytosphingosine . Another method includes forming a stirred slurry of benzaldehyde and zinc chloride, followed by specific reaction conditions to yield the desired product . These methods are scalable for industrial production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2,4-O-Benzylidene-D-Threose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents like methylmagnesium chloride (a Grignard reagent) can be used for substitution reactions
Major Products: These reactions often produce intermediates useful in further synthetic applications, such as nucleoside analogs with antitumor and antiviral properties.
Wissenschaftliche Forschungsanwendungen
2,4-O-Benzylidene-D-Threose is extensively used in scientific research, particularly in:
Wirkmechanismus
The mechanism by which 2,4-O-Benzylidene-D-Threose exerts its effects involves its role as a precursor in the synthesis of glycosphingolipids. These lipids are crucial for cell membrane integrity and signaling. The compound interacts with specific enzymes and pathways involved in lipid biosynthesis, facilitating the formation of complex lipid structures .
Vergleich Mit ähnlichen Verbindungen
2,4-O-Benzylidene-D-Threose is unique due to its specific protective group and reactivity. Similar compounds include:
2,4-O-Benzylidene-D-Erythrose: Another derivative of a four-carbon sugar with similar protective groups.
2,4-O-Benzylidene-D-Galactose: Used in similar synthetic applications but derived from a different sugar.
1,32,4-Dibenzylidene-D-Sorbitol: Known for its self-assembly behavior and applications in materials science.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of 2,4-O-Benzylidene-D-Threose.
Eigenschaften
IUPAC Name |
5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXOIVORNNWRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431177 |
Source


|
| Record name | 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6195-62-6 |
Source


|
| Record name | 1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
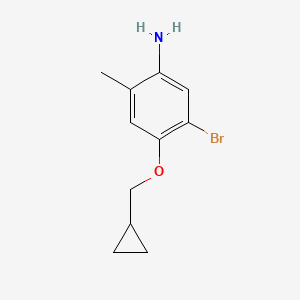
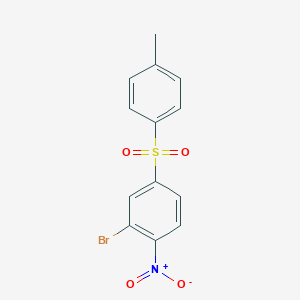
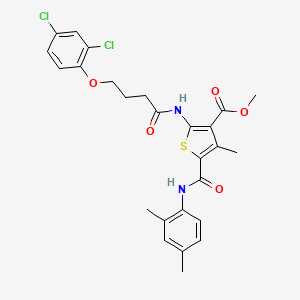
![N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B15089937.png)
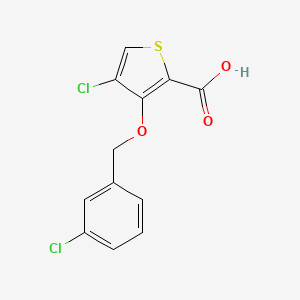
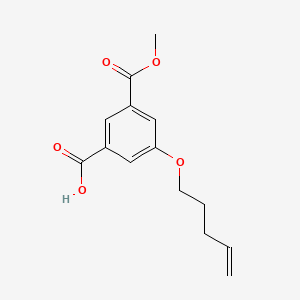
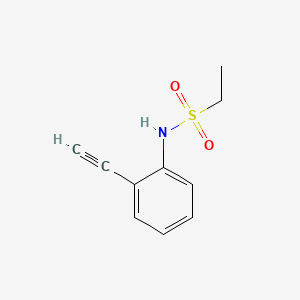

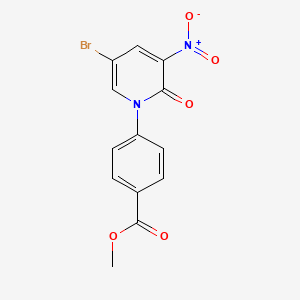
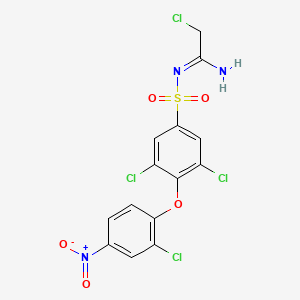
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)
![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)
![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)

